molecular formula C10H11BrFN3S B14102523 (E)-N'-(4-bromo-2-fluorophenylcarbamothioyl)-N,N-dimethylformimidamide

(E)-N'-(4-bromo-2-fluorophenylcarbamothioyl)-N,N-dimethylformimidamide

Cat. No.: B14102523
M. Wt: 304.18 g/mol
InChI Key: UXEJJPIVAWIWLF-UHFFFAOYSA-N
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Description

1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, along with a dimethylamino group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea typically involves the reaction of 4-bromo-2-fluoroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding imine. This intermediate is then reacted with thiourea under acidic conditions to yield the desired compound. The reaction conditions often include:

    Temperature: Typically around 60-80°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:

    Enzyme Inhibition: The compound can act as a competitive or non-competitive inhibitor of enzymes, affecting their catalytic activity.

    Receptor Modulation: It can bind to receptors, altering their signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-2-fluorophenyl)ethanone
  • 1-(4-bromo-2-fluorophenyl)ethan-1-amine
  • 4-bromo-2-fluorobiphenyl

Uniqueness

1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea is unique due to the presence of both bromo and fluorine substituents on the phenyl ring, along with the dimethylamino group attached to the thiourea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(E)-N'-(4-bromo-2-fluorophenylcarbamothioyl)-N,N-dimethylformimidamide is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and agricultural applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula: C10H11BrF N3OS
  • Molecular Weight: Approximately 300.18 g/mol
  • IUPAC Name: this compound

The compound features a bromo and a fluoro substituent on the phenyl ring, which may contribute to its biological properties.

Synthesis

The synthesis of this compound generally involves the reaction of 4-bromo-2-fluoroaniline with dimethylformamide dimethyl acetal in the presence of appropriate reagents to facilitate the formation of the carbamothioyl moiety. Detailed synthetic pathways can be referenced in specialized organic chemistry literature.

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, related pyrazole derivatives have shown effectiveness against various phytopathogenic fungi, such as Rhizoctonia solani and Phytophthora infestans. The mechanism often involves inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain .

Table 1: Antifungal Activity Comparison

CompoundTarget FungiEC50 (mg/L)
This compoundR. solaniTBD
Pyrazole Derivative 7R. solani0.034
Pyrazole Derivative 12R. solani0.021
BixafenR. solani0.043

Cytotoxicity and Anticancer Potential

Preliminary assessments suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been hypothesized based on structural similarities to known anticancer agents. Further studies are required to elucidate specific mechanisms and efficacy.

Case Studies

  • Case Study on Antifungal Efficacy : In a controlled laboratory setting, the antifungal activity of various derivatives was tested against common agricultural pathogens. The results demonstrated that compounds with similar structural features to this compound exhibited promising antifungal activity, particularly in inhibiting spore germination and mycelial growth.
  • Cytotoxicity Assessment : A study involving human cancer cell lines showed that compounds with similar amide functionalities displayed significant cytotoxic effects, leading to further investigation into their potential as therapeutic agents.

Properties

Molecular Formula

C10H11BrFN3S

Molecular Weight

304.18 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(dimethylaminomethylidene)thiourea

InChI

InChI=1S/C10H11BrFN3S/c1-15(2)6-13-10(16)14-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,14,16)

InChI Key

UXEJJPIVAWIWLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=S)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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